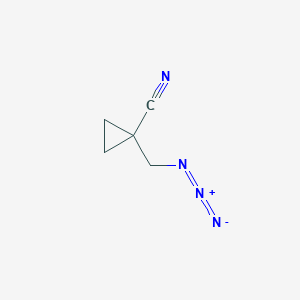
1-(azidomethyl)cyclopropane-1-carbonitrile
Overview
Description
1-(azidomethyl)cyclopropane-1-carbonitrile is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a cyclopropane ring, which is further connected to a carbonitrile group (-CN). The azido group is known for its high reactivity, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(azidomethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropanecarbonitrile with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group without unwanted side reactions . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity .
Chemical Reactions Analysis
1-(azidomethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts like copper(I) for cycloaddition reactions.
Scientific Research Applications
1-(azidomethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency, with considerations for health and safety.
Mechanism of Action
The mechanism of action of 1-(azidomethyl)cyclopropane-1-carbonitrile involves its high reactivity due to the presence of the azido group. This group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-(azidomethyl)cyclopropane-1-carbonitrile can be compared with other azido-containing compounds, such as:
1-(Azidomethyl)-5H-tetrazole: This compound also contains an azido group and is used in the synthesis of energetic materials.
1-(Azidoethyl)-5H-tetrazole: Similar to the above, but with an ethyl group instead of a methyl group.
1-(Azidopropyl)-5H-tetrazole: Contains a propyl group and is used in similar applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to linear or aromatic azido compounds.
Properties
IUPAC Name |
1-(azidomethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXYBCANROUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279432 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124213-11-1 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














